An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromophenoxyacetic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromophenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of 2,4-Dibromophenoxyacetic acid (CAS No. 10129-78-9). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds, theoretical principles, and supplier safety data to offer valuable insights for researchers. The guide covers its physicochemical properties, proposes a logical synthesis pathway, details expected spectroscopic signatures for identity confirmation, and discusses its potential biological activities based on structure-activity relationships with related phenoxyacetic acids. Emphasis is placed on safe handling protocols and experimental design, providing a foundational resource for professionals in chemical research and drug development.
Introduction: Contextualizing 2,4-Dibromophenoxyacetic Acid
Phenoxyacetic acid derivatives represent a class of compounds with significant biological and chemical importance. The most prominent member, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides and remains a critical tool in agriculture.[1] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible dicotyledonous plants.[1][2]
The substitution of chlorine with bromine to yield 2,4-Dibromophenoxyacetic acid presents a molecule of significant interest for comparative studies. Halogen substitution can profoundly impact a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, understanding the properties of the dibromo-analogue is crucial for researchers exploring new herbicidal, antimicrobial, or plant growth-regulating agents, as well as for those using it as a chemical intermediate. This guide serves as a core technical resource, consolidating known data and providing expert-driven analysis to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of physical properties are paramount for any experimental work, influencing everything from solvent selection to reaction setup and purification.
The molecular structure of 2,4-Dibromophenoxyacetic acid is presented below.
Caption: Molecular Structure of 2,4-Dibromophenoxyacetic acid.
While experimentally determined physicochemical data for 2,4-Dibromophenoxyacetic acid are not widely published, data has been derived from computational models.[3] For comparative purposes, the well-documented properties of its chlorinated analogue, 2,4-D, are also provided.
Table 1: Physicochemical Properties
| Property | 2,4-Dibromophenoxyacetic Acid | 2,4-Dichlorophenoxyacetic Acid (for comparison) | Source(s) |
|---|---|---|---|
| CAS Number | 10129-78-9 | 94-75-7 | [3][4] |
| Molecular Formula | C₈H₆Br₂O₃ | C₈H₆Cl₂O₃ | [3][4] |
| Molecular Weight | 309.94 g/mol | 221.04 g/mol | [4][5] |
| Appearance | Solid (presumed) | White to yellow crystalline powder | [4] |
| Melting Point | 152.7 °C (calculated) | 138 °C | [3][4] |
| Boiling Point | 446.4 °C (calculated) | 160 °C (at 0.53 hPa) | [3][4] |
| Water Solubility | Data not available | 0.3 g/L | [4] |
| Organic Solvents | Data not available | Soluble in ethanol, acetone |[4] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. Although specific spectra for 2,4-Dibromophenoxyacetic acid are not available in public databases, its structure allows for the prediction of key characteristic signals. The following sections describe the expected spectroscopic data, which can be used as a benchmark for experimental verification.
3.1. Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum is expected to show four distinct regions:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton. Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
Aromatic Protons (Ar-H): Three protons on the substituted benzene ring will appear as complex multiplets between approximately 6.9 and 7.5 ppm. The specific splitting patterns will depend on their coupling constants.
-
Methylene Protons (-O-CH₂-): A sharp singlet at approximately 4.7 ppm, corresponding to the two equivalent protons of the methylene group linking the ether oxygen and the carboxyl group.
-
Reference: The ¹H NMR spectrum of 2,4-D shows the methylene group absorbing at 4.72 ppm and aromatic protons between 6.90 and 7.35 ppm.
3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The proton-decoupled ¹³C NMR spectrum should display eight distinct signals:
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Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected in the 170-180 ppm range.
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Aromatic Carbons (Ar-C): Six signals are expected for the six unique aromatic carbons. The carbons directly bonded to bromine (C2, C4) and oxygen (C1) will have characteristic shifts influenced by these electronegative atoms.
-
Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm is anticipated for the methylene carbon.
3.3. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
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C-O-C Stretch: Absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-alkyl ether linkage.
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C-Br Stretch: Signals in the fingerprint region, typically between 500 and 650 cm⁻¹, corresponding to the carbon-bromine bonds.
3.4. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would be expected to show:
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Molecular Ion (M⁺): A characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate 1:2:1 intensity ratio, confirming the presence of two bromine atoms. The nominal molecular ion peak would be at m/z 310.
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Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and the entire acetic acid moiety (-CH₂COOH).
Caption: Proposed workflow for the synthesis of the target compound.
4.2. Chemical Reactivity The reactivity of 2,4-Dibromophenoxyacetic acid is governed by its functional groups:
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Carboxylic Acid: It will undergo typical reactions of a carboxylic acid, such as esterification with alcohols under acidic conditions, conversion to an acid chloride with reagents like thionyl chloride, and salt formation with bases.
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Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two bromine atoms and the phenoxyacetic acid group. Further substitution would require harsh conditions.
-
Ether Linkage: The aryl-alkyl ether bond is generally stable under most conditions but can be cleaved by strong acids like HBr or HI at high temperatures.
Applications in Research and Development
Given the potent biological activity of its chlorinated analogue, 2,4-Dibromophenoxyacetic acid is a compound of high interest for screening and development in several areas:
-
Plant Biology and Agriculture: As a close structural analogue of 2,4-D, it is a prime candidate for investigation as a plant growth regulator or herbicide. [6]Structure-activity relationship (SAR) studies using a library of analogues have shown that halogenation at the 4-position of the ring is important for auxinic activity. [7]Investigating the dibromo- compound could reveal altered selectivity, potency, or metabolic stability compared to 2,4-D.
-
Antimicrobial Research: Brominated phenols and their derivatives are known to possess significant antimicrobial properties. A related polybrominated compound, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This suggests that 2,4-Dibromophenoxyacetic acid could serve as a valuable lead structure or scaffold for developing new antibacterial agents.
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Intermediate for Organic Synthesis: The compound can serve as a building block for more complex molecules. The carboxylic acid handle allows for amide bond formation or other derivatizations, while the dibrominated ring provides sites for further functionalization via cross-coupling reactions.
Safety, Handling, and Toxicology
As a research chemical, adherence to strict safety protocols is mandatory. The information below is synthesized from available Safety Data Sheets (SDS). [5][8] Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Statement | Precautionary Measures (Examples) | Source(s) |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | |
To the best of our knowledge, the toxicological properties of this specific compound have not been thoroughly investigated. [5]Therefore, it must be handled with the assumption that it is potentially harmful.
Experimental Protocol: Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls:
-
1.1. All handling of the solid material (weighing, transfers) MUST be performed in a certified chemical fume hood to prevent inhalation of dust. [8] * 1.2. Ensure an eyewash station and safety shower are immediately accessible in the work area.
-
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
3.1. Avoid generating dust during handling. If transferring powder, use a spatula and weigh onto creased weigh paper or directly into a vessel inside the fume hood.
-
3.2. For preparing solutions, add the solid to the solvent slowly. Do not add solvent to the bulk solid.
-
3.3. After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
-
Storage:
-
4.1. Store the compound in its original, tightly sealed container.
-
4.2. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]
-
Experimental Protocol: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Calculation:
-
1.1. Determine the required mass for the desired volume and concentration. For 10 mL of a 10 mM solution:
-
Mass (g) = (10 x 10⁻³ mol/L) * (0.010 L) * (309.94 g/mol ) = 0.03099 g or 31.0 mg.
-
-
-
Preparation (in a fume hood):
-
2.1. Weigh 31.0 mg of 2,4-Dibromophenoxyacetic acid into a 15 mL conical tube or a suitable volumetric flask.
-
2.2. Add approximately 8 mL of anhydrous DMSO to the vessel.
-
2.3. Cap the vessel and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
2.4. Once dissolved, add DMSO to reach the final volume of 10.0 mL.
-
2.5. Mix thoroughly by inversion.
-
-
Storage of Solution:
-
3.1. Store the stock solution at -20°C or -80°C in an appropriately labeled, sealed container. Aliquoting may be preferable to avoid multiple freeze-thaw cycles.
-
Conclusion
2,4-Dibromophenoxyacetic acid is a halogenated aromatic compound with significant potential for scientific inquiry. While it remains less characterized than its famous chlorinated counterpart, its structural features suggest promising avenues for research in agrochemicals, antimicrobial drug discovery, and as a versatile synthetic intermediate. By applying established principles of chemical synthesis and spectroscopic analysis, and by adhering to rigorous safety protocols, researchers can effectively and safely incorporate this compound into their development pipelines. This guide provides the foundational knowledge and practical frameworks necessary to begin that work.
References
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Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid (CAS 10129-78-9) Properties. Retrieved from [Link]
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Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid Properties vs Temperature. Retrieved from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]
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Chemcasts. (n.d.). 2,4-Dibromophenoxyacetic acid Properties vs Pressure. Retrieved from [Link]
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Raghavan, C., et al. (2006). Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis. Functional & Integrative Genomics, 6(1), 4-17. Retrieved from [Link]
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Bialek, K., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159522. Retrieved from [Link]
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Raghavan, C., et al. (2005). Effect of Herbicidal Application of 2,4-dichlorophenoxyacetic Acid in Arabidopsis. Functional & Integrative Genomics, 5(1), 4-17. Retrieved from [Link]
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Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5405-5419. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 2-(2,4-Dibromophenoxy)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
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ResearchGate. (2019). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. Retrieved from [Link]
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ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
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